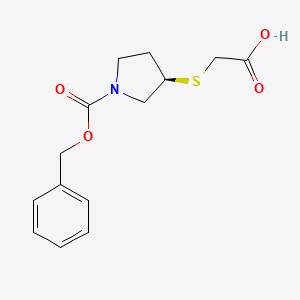

(R)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13532609

Molecular Formula: C14H17NO4S

Molecular Weight: 295.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17NO4S |

|---|---|

| Molecular Weight | 295.36 g/mol |

| IUPAC Name | 2-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]sulfanylacetic acid |

| Standard InChI | InChI=1S/C14H17NO4S/c16-13(17)10-20-12-6-7-15(8-12)14(18)19-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-/m1/s1 |

| Standard InChI Key | VSRGCGSISNYAGA-GFCCVEGCSA-N |

| Isomeric SMILES | C1CN(C[C@@H]1SCC(=O)O)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CC1SCC(=O)O)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-[(3R)-1-(benzyloxycarbonyl)pyrrolidin-3-yl]sulfanylacetic acid, reflects its stereochemistry and functional groups . The pyrrolidine ring adopts a five-membered saturated conformation, with the (R)-configuration at the 3-position ensuring chirality. Key structural elements include:

-

Benzyloxycarbonyl (Cbz) group: A common protecting group for amines, enhancing stability during synthetic procedures.

-

Carboxymethylsulfanyl moiety: A thioether-linked acetic acid side chain, offering potential for further functionalization .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 295.36 g/mol | |

| IUPAC name | 2-[(3R)-1-(benzyloxycarbonyl)pyrrolidin-3-yl]sulfanylacetic acid | |

| CAS Registry | Not publicly disclosed | - |

The absence of reported melting/boiling points and solubility data in available literature underscores the need for further characterization.

Synthetic Methodologies

Protecting Group Strategies

Synthesis typically employs benzyl trichloroacetimidate or 2-benzyloxypyridine to install the Cbz group, safeguarding the pyrrolidine nitrogen during subsequent reactions. A representative approach involves:

-

Pyrrolidine functionalization: Introducing the sulfanylacetic acid group via nucleophilic substitution or thiol-ene chemistry.

-

Enantioselective control: Asymmetric hydrogenation or chiral resolution to achieve the (R)-configuration, as demonstrated in analogous pyrrolidine syntheses .

Key Challenges:

-

Catalyst compatibility: Sulfur-containing substrates may poison metal catalysts, necessitating ligand modifications .

-

Protecting group stability: Ensuring the Cbz group remains intact under hydrogenation conditions.

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

Though direct pharmacological data are lacking, structurally similar pyrrolidine derivatives exhibit:

-

Neurological activity: Modulation of GABA receptors for anxiety and epilepsy treatment .

-

Antimicrobial properties: Disruption of bacterial cell wall synthesis via thioether linkages.

Asymmetric Synthesis

The compound’s chiral center enables its use in constructing enantiopure APIs (Active Pharmaceutical Ingredients), such as:

-

Protease inhibitors: Leveraging the pyrrolidine scaffold’s rigidity for target binding .

-

Peptidomimetics: Mimicking peptide structures with enhanced metabolic stability.

Research Findings and Challenges

Stability and Reactivity

-

Thioether oxidation: The sulfanyl group may oxidize to sulfoxide or sulfone derivatives under acidic or oxidative conditions, requiring inert atmospheres for storage .

-

Deprotection kinetics: The Cbz group is cleavable via hydrogenolysis, but competing side reactions (e.g., ring opening) necessitate careful optimization.

Scalability Issues

Current methods face limitations in:

-

Catalyst cost: Noble metals (e.g., Pd, Rh) increase production expenses .

-

Purification complexity: Chromatographic separation of diastereomers reduces yield .

Future Directions

Biological Profiling

Priority areas include:

-

In vitro screening: Assessing antimicrobial, anticancer, or CNS activity.

-

Structure-Activity Relationship (SAR) studies: Modifying the sulfanylacetic acid chain to enhance potency.

Process Intensification

Innovations may involve:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume